molecular formula C13H9BrN4 B8605412 2-bromo-6-(4-pyridin-2-ylpyrazol-1-yl)pyridine

2-bromo-6-(4-pyridin-2-ylpyrazol-1-yl)pyridine

Cat. No.: B8605412
M. Wt: 301.14 g/mol
InChI Key: MKOBPQXCGSPRHR-UHFFFAOYSA-N
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Description

2-Bromo-6-(4-pyridin-2-yl-1H-pyrazol-1-yl)pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a bromine atom and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-6-(4-pyridin-2-ylpyrazol-1-yl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromo-6-chloropyridine and 4-pyridin-2-yl-1H-pyrazole.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Procedure: The 2-bromo-6-chloropyridine is reacted with 4-pyridin-2-yl-1H-pyrazole under reflux conditions to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(4-pyridin-2-yl-1H-pyrazol-1-yl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Coupling: Palladium catalysts and bases like potassium carbonate in solvents like DMF or toluene.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Products with different substituents replacing the bromine atom.

    Coupling: Biaryl or styrene derivatives.

    Oxidation/Reduction: Corresponding oxidized or reduced forms of the compound.

Scientific Research Applications

2-Bromo-6-(4-pyridin-2-yl-1H-pyrazol-1-yl)pyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound can be used in the development of organic electronic materials.

    Coordination Chemistry: It serves as a ligand in the formation of metal complexes for catalysis and other applications.

Mechanism of Action

The mechanism of action of 2-bromo-6-(4-pyridin-2-ylpyrazol-1-yl)pyridine depends on its application:

    Medicinal Chemistry: It may interact with biological targets such as enzymes or receptors, modulating their activity.

    Coordination Chemistry: As a ligand, it coordinates with metal centers, influencing the reactivity and properties of the resulting complexes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine
  • 2-(1H-Pyrazol-1-yl)pyridine

Uniqueness

2-Bromo-6-(4-pyridin-2-yl-1H-pyrazol-1-yl)pyridine is unique due to the specific positioning of the bromine atom and the pyrazole ring, which can influence its reactivity and binding properties in coordination chemistry and medicinal applications.

Properties

Molecular Formula

C13H9BrN4

Molecular Weight

301.14 g/mol

IUPAC Name

2-bromo-6-(4-pyridin-2-ylpyrazol-1-yl)pyridine

InChI

InChI=1S/C13H9BrN4/c14-12-5-3-6-13(17-12)18-9-10(8-16-18)11-4-1-2-7-15-11/h1-9H

InChI Key

MKOBPQXCGSPRHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CN(N=C2)C3=NC(=CC=C3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Bromo-6-hydrazinopyridine (500 mg, 2.7 mmol) was dissolved in ethanol (10 mL) and 2-(2-pyridyl)malondialdehyde(403 mg, 2.7 mmol) was added. The reaction was heated at 70° C. for 16 h. The solvents were removed the ethanol in vacuo and the residue was chromatographed on silica gel eluting with hexanes:EtOAc (1:4) to afford 2-bromo-6-(4-pyridin-2-yl-1H-pyrazol-1-yl)pyridine as a light yellow solid. 1H-NMR (CDCl3, 300 MHz) δ 9.0 (s, 1H), 8.62-8.61 (d, J=3 Hz 1H), 8.27 (s, 1H), 7.97-7.94 (d, J=9 Hz, 1H), 7.74-7.57 (m, 3H), 7.39-7.37 (d, J=3 Hz, 1H) 7.19-7.15 (t, 1H). MS (ESI) 301.0 (M++H), 303.0 (M+H+2).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
403 mg
Type
reactant
Reaction Step Two

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